molecular formula C16H17N3O3S B2853426 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one CAS No. 2380177-85-3

1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one

Cat. No.: B2853426
CAS No.: 2380177-85-3
M. Wt: 331.39
InChI Key: YKLRYFCYPRJHOP-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and a methylthiophene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxypyridine: The piperazine core is then reacted with 2-methoxypyridine under nucleophilic substitution conditions, often using a strong base such as sodium hydride.

    Introduction of Methylthiophene Carbonyl Group: The final step involves the acylation of the substituted piperazine with 4-methylthiophene-2-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The methoxypyridine moiety may facilitate binding to pyridine receptors, while the piperazine ring can interact with various neurotransmitter receptors. The methylthiophene carbonyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one: Similar structure but lacks the methoxy group, which may affect its binding affinity and pharmacokinetics.

    1-(2-Methoxypyridin-4-yl)-4-(4-ethylthiophene-2-carbonyl)piperazin-2-one: Similar but with an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxypyridine and methylthiophene carbonyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11-7-13(23-10-11)16(21)18-5-6-19(15(20)9-18)12-3-4-17-14(8-12)22-2/h3-4,7-8,10H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLRYFCYPRJHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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